![molecular formula C24H16Cl2N2O2 B5313380 3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile](/img/structure/B5313380.png)
3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorobenzyl ether, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorobenzyl ether and methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: Shares the dichlorobenzyl group but lacks the methoxyphenyl and cyano groups.
4-[(Z)-1-Cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl]benzonitrile: Similar structure but with a different configuration of the cyano group.
Uniqueness
3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(E)-1-cyano-2-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O2/c1-29-24-11-16(9-20(14-28)18-4-2-3-17(10-18)13-27)5-8-23(24)30-15-19-6-7-21(25)12-22(19)26/h2-12H,15H2,1H3/b20-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCHUCIAIRKBOD-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.